molecular formula C35H44N2O5 B031479 UK 370106 CAS No. 230961-21-4

UK 370106

货号: B031479
CAS 编号: 230961-21-4
分子量: 572.7 g/mol
InChI 键: NSMABJUGSNPHMN-BHYWQNONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UK 370106 (CAS No. 230961-21-4) is a highly selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase) with IC50 values of 23 nM and 42 nM, respectively . Its molecular formula is C35H44N2O5, and it exhibits >1,200-fold selectivity over other MMPs, including MMP-1, -2, -7, -8, -9, -13, and -14 . In preclinical studies, this compound demonstrated prolonged retention in skin tissue (t1/2 ~3 days) and effectively inhibited MMP-3-mediated fibronectin degradation (IC50 = 320 nM) without impairing keratinocyte migration, making it a candidate for chronic skin ulcer therapy .

准备方法

UK 370106 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

This compound 的工业生产方法没有得到广泛的记载,但它们可能涉及扩大实验室合成过程、优化反应条件并确保质量和产量的稳定性。

化学反应分析

科学研究应用

Wound Healing

UK 370106 has been investigated for its potential in promoting wound healing through the inhibition of MMPs that degrade extracellular matrix components essential for tissue repair. A study indicated that it significantly inhibits MMP-3 activity in an ex vivo model of chronic dermal ulcers, suggesting its utility in formulations aimed at enhancing wound healing outcomes .

Cancer Research

Due to its role in modulating the tumor microenvironment, this compound is being explored in cancer biology, particularly concerning tumor invasion and metastasis. The inhibition of MMPs can potentially reduce the invasive capabilities of cancer cells, making this compound a candidate for further studies in cancer therapeutics .

Inflammation and Immunology

The compound's ability to inhibit specific MMPs suggests a role in inflammatory conditions where matrix degradation is prevalent. Research has shown that this compound can influence inflammatory pathways by modulating the activity of MMPs involved in tissue remodeling during inflammation .

Formulation Studies

Research has focused on the formulation stability of this compound within delivery systems such as lyophilized wafers designed for topical application. These studies have highlighted the importance of combining this compound with non-ionic surfactants to enhance its solubility and stability, making it more effective for clinical applications .

Case Study: Chronic Dermal Ulcers

A notable case study explored the application of this compound in treating chronic dermal ulcers, demonstrating significant inhibition of MMP-3 activity, which is often elevated in such conditions. The results indicated improved healing rates when this compound was included in treatment regimens compared to controls .

Case Study: Cancer Metastasis

In another study focused on breast cancer metastasis, this compound was shown to inhibit the migration and invasion of cancer cells through extracellular matrices by downregulating MMP activity. This suggests a potential therapeutic role for this compound in preventing metastasis and improving patient outcomes .

作用机制

UK 370106 通过选择性抑制 MMP-3 和 MMP-12 发挥作用。该化合物与这些酶的活性位点结合,阻止它们裂解其底物。 这种抑制减少了细胞外基质成分的降解,这对慢性皮肤溃疡等疾病至关重要

相似化合物的比较

Comparison with Similar MMP Inhibitors

Selectivity Profiles

UK 370106’s hallmark is its dual selectivity for MMP-3 and MMP-12. Below is a comparative analysis with other MMP inhibitors:

Compound Target MMPs IC50 (nM) Selectivity Ratio (vs. Off-Target MMPs) Key Applications
This compound MMP-3, MMP-12 23 (MMP-3), 42 (MMP-12) >1,200-fold (vs. MMP-1, -2, -9, -14) Chronic skin ulcers
Batimastat Broad-spectrum 20 (MMP-3), 4 (MMP-9) Non-selective Cancer, arthritis
Marimastat Broad-spectrum 200 (MMP-3), 5 (MMP-9) Non-selective Cancer, fibrosis
WAY 170523 MMP-13 17 (MMP-13) >100-fold (vs. MMP-1, -2, -9) Osteoarthritis, cancer
ARP 101 MMP-2, MMP-3 0.8 (MMP-2), 1.4 (MMP-3) Moderate selectivity Cancer metastasis
MMP Inhibitor 3 VII MMP-3 Not fully quantified Limited data Research use

Key Observations:

  • Selectivity : this compound outperforms broad-spectrum inhibitors (e.g., Batimastat, Marimastat) in specificity, minimizing off-target effects that could disrupt wound healing processes .
  • Potency : Batimastat shows stronger MMP-3 inhibition (IC50 = 20 nM) but lacks selectivity, complicating therapeutic use .
  • Clinical Relevance : WAY 170523 (MMP-13-selective) and ARP 101 (MMP-2/-3) are explored in cancer and osteoarthritis, whereas this compound’s niche is dermatopathology .

Mechanistic and Pharmacokinetic Differences

  • Fibronectin vs. Gelatinase Inhibition: this compound inhibits MMP-3-mediated fibronectin cleavage but has minimal effect on MMP-2/-9-mediated gelatin degradation, preserving tissue remodeling pathways critical for wound healing .
  • Tissue Retention : this compound’s slow clearance from skin (t1/sub> ~3 days) supports sustained local action, whereas Batimastat and Marimastat exhibit rapid systemic clearance, limiting topical efficacy .

Preclinical and Therapeutic Potential

  • Chronic Ulcers : In murine models, this compound reduced MMP-3 activity by >50% after 6 days of topical application, correlating with improved wound matrix integrity .
  • Cancer : Broad-spectrum inhibitors like Marimastat have advanced to clinical trials for cancer but face toxicity issues due to pan-MMP inhibition . This compound’s selectivity may offer safer alternatives if repurposed.

常见问题

Basic Research Questions

Q. What distinguishes UK 370106's inhibitory profile from other matrix metalloproteinase (MMP) inhibitors?

this compound is a highly selective inhibitor of MMP-3 (IC₅₀ = 23 nM) and MMP-12 (IC₅₀ = 42 nM), with >1,200-fold selectivity over MMP-1, MMP-2, MMP-9, and MMP-14, and ~100-fold selectivity over MMP-8 and MMP-13 . This specificity is critical for minimizing off-target effects in studies of extracellular matrix (ECM) remodeling. Researchers should validate selectivity using competitive binding assays and compare inhibition kinetics across MMP subtypes.

Q. What experimental approaches validate the selectivity of this compound for MMP-3/MMP-12?

The Metalloprotease Activity Multiplexed Bead-based Immunoassay (MAMBI) is a robust method to quantify inhibitor binding ratios across MMP subtypes. In this assay, this compound showed distinct binding profiles compared to broad-spectrum inhibitors like Marimastat, with higher fractional binding to MMP-3/MMP-12 (~4%–2% of total probe binding) . Include positive controls (e.g., MMP-3/MMP-12 recombinant enzymes) and negative controls (e.g., MMP-1/MMP-9) to confirm specificity.

Q. What controls are essential when testing this compound in cellular models of ECM remodeling?

  • Positive controls : Use known MMP-3/MMP-12 activators (e.g., IL-1β) to induce enzyme activity.
  • Negative controls : Include cells treated with pan-MMP inhibitors (e.g., Batimastat) to distinguish MMP-3/MMP-12-specific effects.
  • Cytotoxicity assays : Monitor cell viability using ATP-based assays, as prolonged exposure to inhibitors may alter metabolic activity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's inhibitory potency across different assay systems?

Variations in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. tissue-derived), assay buffers (e.g., zinc concentration), or substrate specificity. To reconcile

  • Standardize enzyme preparation (e.g., use HEK293-expressed MMPs).
  • Perform parallel assays under identical conditions (pH, temperature, ionic strength).
  • Validate findings with orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) probes) .

Q. What strategies optimize this compound's efficacy in complex biological matrices (e.g., tumor microenvironments)?

  • Pre-incubation : Allow 30–60 minutes for this compound to penetrate dense ECM before measuring activity.
  • Combination therapy : Pair with TIMP-1 (tissue inhibitor of metalloproteinases) to enhance MMP-3/MMP-12 suppression.
  • Dosage titration : Conduct dose-response curves in 3D cell cultures to account for diffusion barriers .

Q. How can cross-reactivity with non-target proteases be evaluated when using this compound in vivo?

  • Proteome-wide screening : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions.
  • Structural modeling : Compare this compound's binding pocket interactions with non-target MMPs (e.g., MMP-7) via molecular docking simulations.
  • Knockout models : Validate specificity using MMP-3/MMP-12 double-knockout mice to confirm phenotype rescue .

Q. What in vivo models are most appropriate for studying this compound's therapeutic potential?

  • Chronic obstructive pulmonary disease (COPD) : Use elastase-induced lung injury models in mice, where MMP-12 drives alveolar destruction. Monitor emphysema progression via micro-CT and bronchoalveolar lavage (BAL) fluid analysis.
  • Atherosclerosis : Employ ApoE⁻/⁻ mice fed a high-fat diet, assessing plaque stability through histology (e.g., collagen deposition) and MMP-12 activity in aortic extracts .

Q. Methodological Considerations

  • Data contradiction analysis : When conflicting results arise (e.g., variable inhibition in cell-free vs. cell-based assays), perform kinetic analyses (Kₘ, Vₘₐₓ) to determine if this compound's efficacy is influenced by endogenous inhibitors or substrate competition .
  • Assay optimization : For high-throughput screening, couple this compound with fluorogenic substrates (e.g., DQ-gelatin) and normalize activity to total protein concentration to reduce well-to-well variability .

属性

IUPAC Name

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMABJUGSNPHMN-BHYWQNONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UK 370106
Reactant of Route 2
UK 370106
Reactant of Route 3
UK 370106
Reactant of Route 4
Reactant of Route 4
UK 370106
Reactant of Route 5
Reactant of Route 5
UK 370106
Reactant of Route 6
Reactant of Route 6
UK 370106

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。